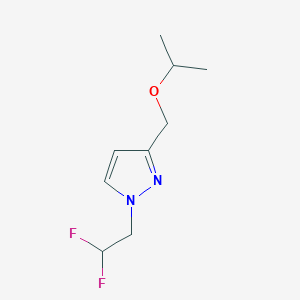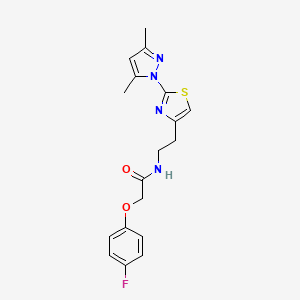
(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a furan ring, an azetidine ring, and a trifluoroethoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with an intermediate compound.
Coupling with the Furan Ring: The final step involves the coupling of the azetidine derivative with a furan-containing aldehyde or ketone under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan ring and the trifluoroethoxy group may facilitate binding to enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(3-methoxyazetidin-1-yl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
(E)-3-(furan-2-yl)-1-(3-ethoxyazetidin-1-yl)prop-2-en-1-one: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a bioactive molecule.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)8-19-10-6-16(7-10)11(17)4-3-9-2-1-5-18-9/h1-5,10H,6-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSIASIUHEFLI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2623084.png)

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)

![2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride](/img/structure/B2623090.png)

![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]benzamide](/img/structure/B2623093.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2623094.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)

![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)
